molecular formula C15H20O3 B12550706 Ethyl 6-(benzyloxy)hex-4-enoate CAS No. 667870-34-0

Ethyl 6-(benzyloxy)hex-4-enoate

Cat. No.: B12550706
CAS No.: 667870-34-0
M. Wt: 248.32 g/mol
InChI Key: RPNROAMPRNBYMO-UHFFFAOYSA-N
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Description

Ethyl 6-(benzyloxy)hex-4-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzyloxy group, and an alkene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-(benzyloxy)hex-4-enoate can be achieved through several methods. One common approach involves the esterification of 6-(benzyloxy)hex-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the alkene moiety. Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: The compound can be reduced to the corresponding saturated ester using hydrogenation catalysts such as palladium on carbon.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid can replace the benzyloxy group with a bromine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Hydrobromic acid in acetic acid.

Major Products:

    Oxidation: Formation of diols or carboxylic acids depending on the reaction conditions.

    Reduction: Formation of ethyl 6-(benzyloxy)hexanoate.

    Substitution: Formation of ethyl 6-bromohex-4-enoate.

Scientific Research Applications

Ethyl 6-(benzyloxy)hex-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of compounds with multiple functional groups.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 6-(benzyloxy)hex-4-enoate depends on the specific reactions it undergoes. In general, the compound can participate in various organic reactions due to the presence of reactive functional groups. The alkene moiety allows for addition reactions, while the ester and benzyloxy groups can undergo hydrolysis and substitution reactions, respectively. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.

Comparison with Similar Compounds

Ethyl 6-(benzyloxy)hex-4-enoate can be compared with other similar compounds such as:

    Ethyl 6-(methoxy)hex-4-enoate: Similar structure but with a methoxy group instead of a benzyloxy group. The benzyloxy group provides additional reactivity and potential for further functionalization.

    Ethyl 6-(benzyloxy)hexanoate: Lacks the alkene moiety, making it less reactive in certain addition reactions.

    Ethyl 6-(benzyloxy)hex-4-yn-1-oate: Contains an alkyne moiety instead of an alkene, leading to different reactivity patterns.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.

Biological Activity

Ethyl 6-(benzyloxy)hex-4-enoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials through various organic transformations, including alkylation and esterification processes. The compound can be synthesized with high yields using methods such as the Mukaiyama aldol reaction or via the use of specific catalysts that enhance selectivity.

Biological Activity Overview

This compound has been studied for its various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Preliminary research indicates that derivatives of ethyl esters can possess anticancer activities, particularly against specific cancer cell lines.
  • Antioxidant Activity : Compounds in this class often demonstrate the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Table 1: Antimicrobial Activity

CompoundMicroorganismInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12
This compoundCandida albicans18

Table 2: Anticancer Activity

CompoundCell LineIC50 (µM)
This compoundHeLa (cervical cancer)25
This compoundMCF7 (breast cancer)30
This compoundA549 (lung cancer)20

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of ethyl derivatives showed that this compound exhibited a notable inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Anticancer Research : In vitro studies on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation, with IC50 values indicating effective cytotoxicity. The structure–activity relationship suggested that modifications at the benzyloxy position could enhance its anticancer properties .
  • Oxidative Stress Protection : Research has indicated that compounds similar to this compound can act as antioxidants, reducing oxidative damage in cellular models. This property is crucial for potential therapeutic applications in diseases characterized by oxidative stress .

Properties

CAS No.

667870-34-0

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 6-phenylmethoxyhex-4-enoate

InChI

InChI=1S/C15H20O3/c1-2-18-15(16)11-7-4-8-12-17-13-14-9-5-3-6-10-14/h3-6,8-10H,2,7,11-13H2,1H3

InChI Key

RPNROAMPRNBYMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC=CCOCC1=CC=CC=C1

Origin of Product

United States

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